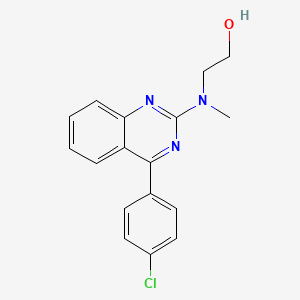

2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol

Description

Properties

IUPAC Name |

2-[[4-(4-chlorophenyl)quinazolin-2-yl]-methylamino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O/c1-21(10-11-22)17-19-15-5-3-2-4-14(15)16(20-17)12-6-8-13(18)9-7-12/h2-9,22H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSDCKNMWNTJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol typically involves the reaction of 4-chlorophenylamine with 2-chloroquinazoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

Biology: The compound has shown promise in inhibiting certain enzymes and pathways, making it a candidate for further biological studies.

Medicine: Due to its anticancer and anti-inflammatory properties, it is being investigated for potential therapeutic applications in treating cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can interfere with cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Quinazoline Derivatives

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 4-chlorophenyl group at the quinazoline 4-position (vs. Bromine in ’s compound increases steric bulk and electronegativity compared to chlorine, which could improve binding affinity but reduce solubility .

Side Chain Modifications: The methylaminoethanol group in the target compound balances hydrophilicity and steric hindrance. In contrast, ’s imidazole-propyl side chain introduces hydrogen-bonding capability and ionic interactions, which may enhance target selectivity .

Pharmacological Implications

- Target Binding: The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions with enzyme pockets, similar to trifluoromethyl-furan in , which is known to improve metabolic stability .

- Biological Activity :

- Imidazole-containing derivatives () could exhibit enhanced antimicrobial or kinase inhibitory activity due to metal-coordinating imidazole nitrogen atoms .

Biological Activity

2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol is a quinazoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This compound exhibits significant potential as a therapeutic agent due to its ability to interact with various biological targets.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- IUPAC Name : 2-[[4-(4-chlorophenyl)quinazolin-2-yl]-methylamino]ethanol

- Molecular Formula : C17H16ClN3O

- CAS Number : 1018146-68-3

The synthesis typically involves the reaction of 4-chlorophenylamine with 2-chloroquinazoline under basic conditions, utilizing sodium hydroxide or potassium carbonate as catalysts, followed by purification methods such as recrystallization or chromatography.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes, notably tyrosine kinases. These enzymes are crucial in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these pathways, the compound can effectively induce apoptosis in cancer cells and potentially reduce tumor growth.

Anticancer Activity

Research indicates that 2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol exhibits promising anticancer properties. It has been shown to inhibit various cancer cell lines, including those associated with breast cancer and lung cancer. The compound's mechanism involves the disruption of signaling pathways that promote cell division and survival, leading to increased rates of apoptosis in malignant cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This dual action suggests potential therapeutic applications in treating inflammatory diseases alongside cancer .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol, it is useful to compare it with other quinazoline derivatives:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| Erlotinib | EGFR Tyrosine Kinase Inhibitor | Anticancer |

| Gefitinib | EGFR Tyrosine Kinase Inhibitor | Anticancer |

| Prazosin | Alpha-1 Adrenergic Receptor Antagonist | Antihypertensive |

While Erlotinib and Gefitinib primarily target the epidermal growth factor receptor (EGFR), 2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol may have a broader spectrum of activity due to its interaction with multiple kinases.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- In Vitro Studies : A study demonstrated that treatment with 2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol resulted in a significant decrease in cell viability in several cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific cell type.

- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent .

- Mechanistic Insights : Further investigations revealed that the compound modulates key signaling pathways involved in cancer progression, including those related to apoptosis and cell cycle regulation .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol?

The compound is typically synthesized via multi-step reactions involving quinazoline core formation and subsequent functionalization. A general approach includes:

- Step 1 : Condensation of 4-chlorobenzaldehyde with aminoguanidine to form the quinazoline backbone under reflux in ethanol with catalytic acetic acid (6–12 hours) .

- Step 2 : N-methylation of the quinazoline intermediate using methyl iodide in the presence of a base (e.g., KCO) in DMF at 60–80°C for 4–6 hours .

- Step 3 : Introduction of the ethanolamine moiety via nucleophilic substitution or reductive amination, often requiring anhydrous ethanol and controlled pH (7–9) to avoid side reactions .

Critical parameters : Solvent polarity, temperature, and stoichiometric ratios significantly impact yield. Purity is monitored via TLC, and intermediates are characterized by H NMR .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Structural elucidation : H/C NMR spectroscopy (e.g., confirming the quinazoline aromatic protons at δ 7.5–8.5 ppm and ethanolamine –OH at δ 1.5–2.5 ppm) .

- Purity assessment : High-Performance Liquid Chromatography (HPLC) with C18 columns and UV detection at 254 nm, achieving ≥95% purity .

- Thermal stability : Differential Scanning Calorimetry (DSC) to identify melting points and decomposition temperatures (e.g., 180–220°C) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or receptors). For example, the quinazoline core may interact with ATP-binding pockets via π-π stacking .

- QSAR studies : Correlate substituent electronic properties (Hammett constants) with experimental IC values to prioritize derivatives for synthesis .

- ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity, ensuring lead compounds meet Lipinski’s Rule of Five .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Experimental replication : Standardize assays (e.g., enzyme inhibition using consistent substrate concentrations and buffer conditions) to minimize variability .

- Meta-analysis : Compare datasets across studies, focusing on dose-response curves and control groups. For example, discrepancies in IC values may arise from differences in cell lines (e.g., HEK293 vs. HeLa) .

- Mechanistic studies : Use CRISPR-edited cell models to isolate target-specific effects from off-pathway interactions .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Prodrug design : Introduce phosphate or acetyl groups to the ethanolamine moiety, which hydrolyze in physiological conditions .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous solubility and prolong half-life .

- Co-crystallization : Screen co-formers (e.g., succinic acid) to create stable polymorphs with improved dissolution rates .

Methodological Considerations

Q. How should researchers design dose-ranging studies for this compound in preclinical models?

- Pharmacokinetic profiling : Conduct single-dose studies in rodents to determine C, T, and AUC. Adjust doses based on clearance rates (e.g., hepatic metabolism via CYP3A4) .

- Toxicity thresholds : Use OECD guidelines for acute toxicity testing (e.g., LD determination) and histopathological evaluation of liver/kidney tissues .

Q. What are the best practices for validating target engagement in cellular assays?

- Biochemical assays : Measure direct binding via Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) .

- Cellular thermal shift assays (CETSA) : Confirm target stabilization in lysates after compound treatment .

- Negative controls : Include structurally related inactive analogs to rule out nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.